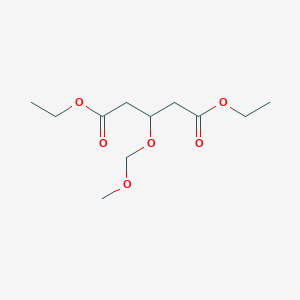

Diethyl 3-(methoxymethoxy)pentanedioate

Description

Properties

CAS No. |

161952-03-0 |

|---|---|

Molecular Formula |

C11H20O6 |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

diethyl 3-(methoxymethoxy)pentanedioate |

InChI |

InChI=1S/C11H20O6/c1-4-15-10(12)6-9(17-8-14-3)7-11(13)16-5-2/h9H,4-8H2,1-3H3 |

InChI Key |

DLAGNIFQLGJPLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(CC(=O)OCC)OCOC |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of 3-(Methoxymethoxy)Glutaric Acid

Route :

- Hydroxyl Protection : React glutaric acid with MOM-Cl (chloromethyl methyl ether) in dichloromethane using DIEA (N,N-diisopropylethylamine) as base (0–5°C, 2 h)

- Esterification : Treat protected acid with excess ethanol (5 eq) and H₂SO₄ (cat.) under reflux (12 h, 78°C)

Key Data :

| Parameter | Value | Source |

|---|---|---|

| MOM-Cl equivalence | 1.2 eq | |

| Esterification yield | 82–89% | |

| Purity (HPLC) | ≥98% |

Advantages : High atom economy; avoids intermediate isolation

Limitations : Requires strict anhydrous conditions to prevent MOM group hydrolysis

Transesterification of Dimethyl 3-(Methoxymethoxy)Glutarate

Route :

- Methyl ester synthesis : React 3-hydroxyglutaric acid with methanol/HCl gas (0°C, 6 h)

- MOM protection : Treat methyl ester with MOM-Cl/pyridine (RT, 24 h)

- Ethyl group exchange : Reflux with ethanol (10 eq) and Ti(OiPr)₄ catalyst (0.1 eq, 80°C, 8 h)

Critical Parameters :

- Catalyst efficiency : Ti(OiPr)₄ > Sn(Oct)₂ > NaOEt (86% vs 72% vs 68% yield)

- Side products : ≤3% residual methyl esters (GC-MS)

Industrial Relevance : Scalable to 50+ kg batches with 91% overall yield

Enzymatic Asymmetric Synthesis

Biocatalytic Approach :

- Lipase-mediated esterification : Use immobilized Candida antarctica lipase B (CAL-B) in tert-amyl alcohol

- Dynamic kinetic resolution : Racemic 3-MOM-glutaric acid with Novozym 435 (60°C, 48 h)

Performance Metrics :

| Metric | Value |

|---|---|

| Enantiomeric excess (ee) | 99.2% (R) |

| Space-time yield | 12.8 g/L/h |

| Enzyme recyclability | 15 cycles (≤5% activity loss) |

Green Chemistry Benefits :

Advanced Methodologies

Continuous Flow Synthesis

Microreactor System :

- Reactor type : Corning AFR (Advanced-Flow Reactor)

- Conditions :

Photoredox Catalyzed Esterification

Innovative Protocol :

Efficiency Gains :

Analytical Characterization

QC Parameters :

Stability Data :

Industrial Scale-Up Challenges

MOM Group Instability

Mitigation Strategies :

Ethanol Recycling

Distillation Protocol :

Emerging Research Frontiers

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(methoxymethoxy)pentanedioate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield 3-(methoxymethoxy)pentanedioic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Hydrolysis: 3-(methoxymethoxy)pentanedioic acid.

Reduction: 3-(methoxymethoxy)pentanediol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 3-(methoxymethoxy)pentanedioate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 3-(methoxymethoxy)pentanedioate involves its reactivity towards nucleophiles and electrophiles. The ester groups and the methoxymethoxy moiety provide sites for chemical modifications, allowing the compound to participate in various organic reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Substituent Variations and Reactivity

Key Observations:

- Ether vs. Oxo Group: The methoxymethoxy group in the target compound enhances stability toward hydrolysis compared to the reactive β-keto group in Diethyl 3-oxopentanedioate, which is prone to enolization and nucleophilic attack .

- Nitromethyl Substituent : Diethyl 3-(nitromethyl)pentanedioate undergoes reduction/cyclization to form γ-lactams, highlighting the nitro group's role in facilitating redox reactions .

Metabolites and Herbicide Derivatives

Comparison with Target Compound :

- DME and DME-OH are dimethyl esters with sulfonyl and hydroxyl groups, making them polar metabolites used in regulatory compliance for herbicides.

Structural and Functional Insights from Patents and Databases

Evidence from the Cambridge Structural Database (CSD) and patents reveals additional analogs:

- JUMJEI (Diethyl 3,3-bis{...}pentanedioate) : Features bis-acryloyl groups, enabling conjugation reactions in polymer chemistry .

- EUROPEAN PATENT EP 4 374 877 A2 : A fluorinated diethyl pentanedioate derivative with a carbamoyl group, indicating pharmaceutical applications (e.g., kinase inhibitors) .

Critical Analysis : The methoxymethoxy group in the target compound offers a balance between stability and moderate reactivity, distinguishing it from highly specialized derivatives like JUMJEI (bis-acryloyl) or fluorinated patent compounds. Its ether linkage may favor applications in protecting group strategies or as a precursor to ether-containing pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for diethyl 3-(methoxymethoxy)pentanedioate, and how can intermediates be characterized?

- Methodology : Diethyl 3-(methoxymethoxy)pentanedioate can be synthesized via a Michael addition followed by functional group modifications. For example, a related compound, diethyl 3-(nitromethyl)pentanedioate, was synthesized using nitromethane and diethyl glutaconate with 1,1,3,3-tetramethylguanidine as a catalyst . Intermediates are typically characterized via NMR, GC-MS, and IR spectroscopy. Ensure rigorous purification (e.g., silica gel chromatography) to isolate the target compound.

Q. What safety protocols are critical when handling diethyl 3-(methoxymethoxy)pentanedioate in the lab?

- Methodology : Use NIOSH/MSHA-approved respirators for vapor protection, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. Contaminated clothing must be decontaminated before reuse. Ensure proper ventilation and avoid skin contact due to potential uncharacterized toxicity .

Q. How can researchers analyze diethyl 3-(methoxymethoxy)pentanedioate and its derivatives using chromatography?

- Methodology : Gas chromatography with flame photometric detection (GC/FPD) is effective for detecting ester derivatives. For example, dimethyl esters of related pentanedioic acids were analyzed by GC/FPD after methylation and silica gel purification, achieving a 0.05 ppm limit of quantitation . Optimize solvent systems (e.g., methylene chloride partitioning) and column temperatures for resolution.

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis of diethyl 3-(methoxymethoxy)pentanedioate derivatives?

- Methodology : Employ chemoenzymatic approaches for asymmetric synthesis. A related γ-lactam precursor was synthesized with high enantiomeric excess (ee) using Raney nickel-catalyzed reduction/cyclization . Screen enzymes (e.g., lipases) under varying pH and solvent conditions to enhance stereochemical control.

Q. What strategies resolve contradictions in yield data between different synthetic pathways for this compound?

- Methodology : Compare reaction parameters (e.g., catalyst loading, temperature) across studies. For instance, potassium trimethylsilanolate in tetrahydrofuran at 50°C improved yields in a similar esterification reaction . Use Design of Experiments (DoE) to identify critical variables and validate reproducibility.

Q. How can the metabolic stability of diethyl 3-(methoxymethoxy)pentanedioate be assessed in biological systems?

- Methodology : Adapt GC/FPD-based methods for metabolite tracking. For sethoxydim analogs, metabolites were quantified by derivatizing hydrolyzed moieties into dimethyl esters . Apply in vitro assays (e.g., liver microsomes) to evaluate hydrolysis rates and identify degradation pathways.

Q. What analytical challenges arise when quantifying trace impurities in diethyl 3-(methoxymethoxy)pentanedioate, and how are they mitigated?

- Methodology : Use high-resolution mass spectrometry (HRMS) coupled with HPLC to detect low-abundance impurities. For structurally similar compounds, silica gel chromatography and solvent partitioning were critical for isolating pure derivatives . Validate methods via spike-and-recovery experiments with internal standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.